2-Bromo-5-(difluoromethoxy)pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)pyrazine typically involves the bromination of 5-(difluoromethoxy)pyrazine. One common method is the diazotization of an amine precursor followed by in-situ bromination . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield maximization, and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethoxy)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazines, while nucleophilic substitution can produce a range of functionalized pyrazines.
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)pyrazine has diverse applications in scientific research:
Mechanism of Action
The specific mechanism of action for 2-Bromo-5-(difluoromethoxy)pyrazine is not well-documented. in general, pyrazine derivatives can interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The pathways involved would depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 5-Bromo-2-(difluoromethoxy)pyridine
- 2-Bromo-5-(methylthio)pyridine
Uniqueness
2-Bromo-5-(difluoromethoxy)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C5H3BrF2N2O |
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Molecular Weight |
224.99 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H3BrF2N2O/c6-3-1-10-4(2-9-3)11-5(7)8/h1-2,5H |
InChI Key |
ZTWLOEJUYLLHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OC(F)F |
Origin of Product |
United States |
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